molecular formula C6H15ClN2O2S B13485337 (3S)-N-methylpiperidine-3-sulfonamide hydrochloride

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride

Katalognummer: B13485337
Molekulargewicht: 214.71 g/mol
InChI-Schlüssel: GVHBPNWPVCGZGH-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride is an organosulfur compound that features a piperidine ring substituted with a sulfonamide group and a methyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of N-methylpiperidine, which reacts with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (3S)-N-methylpiperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-N-methylpiperidine-3-sulfonamide hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of (3S)-N-methylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    Sulfenamides: These compounds contain a sulfur-nitrogen bond and are used in the vulcanization of rubber.

    Sulfinamides: Featuring a sulfur-oxygen-nitrogen bond, these compounds are intermediates in organic synthesis.

    Sulfonamides: Widely used as antibiotics, these compounds have a sulfur-nitrogen double bond.

Uniqueness: (3S)-N-methylpiperidine-3-sulfonamide hydrochloride is unique due to its specific structural configuration and the presence of both a piperidine ring and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C6H15ClN2O2S

Molekulargewicht

214.71 g/mol

IUPAC-Name

(3S)-N-methylpiperidine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1

InChI-Schlüssel

GVHBPNWPVCGZGH-RGMNGODLSA-N

Isomerische SMILES

CNS(=O)(=O)[C@H]1CCCNC1.Cl

Kanonische SMILES

CNS(=O)(=O)C1CCCNC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.